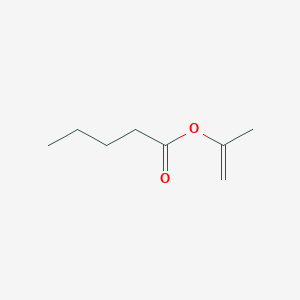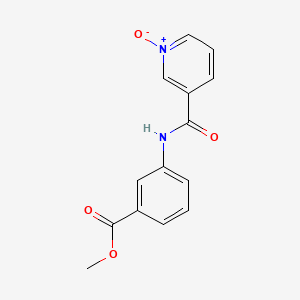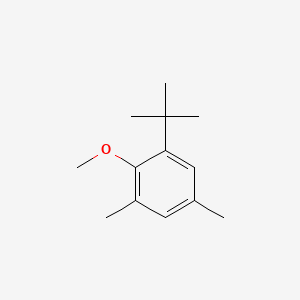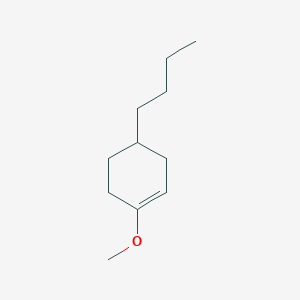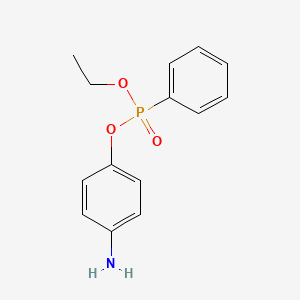
4-Aminophenyl ethyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminophenyl ethyl phenylphosphonate is an organophosphorus compound with the molecular formula C14H16NO3P. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethyl group and a phenylphosphonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl ethyl phenylphosphonate typically involves the reaction of 4-aminophenol with ethyl phenylphosphonate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be performed under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields within a short reaction time . This method can be easily scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Aminophenyl ethyl phenylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, such as brominated compounds.
Scientific Research Applications
4-Aminophenyl ethyl phenylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminophenyl ethyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, affecting neurotransmission.
Comparison with Similar Compounds
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
Phenylphosphonates: A broad class of compounds with similar phosphonate groups but different substituents on the phenyl ring.
Uniqueness: 4-Aminophenyl ethyl phenylphosphonate is unique due to the presence of the amino group, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
67490-25-9 |
|---|---|
Molecular Formula |
C14H16NO3P |
Molecular Weight |
277.25 g/mol |
IUPAC Name |
4-[ethoxy(phenyl)phosphoryl]oxyaniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,14-6-4-3-5-7-14)18-13-10-8-12(15)9-11-13/h3-11H,2,15H2,1H3 |
InChI Key |
XDJJXINPOGRUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
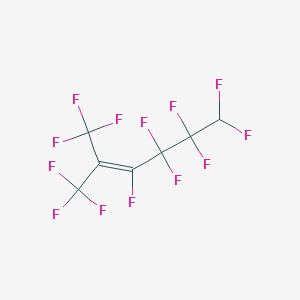
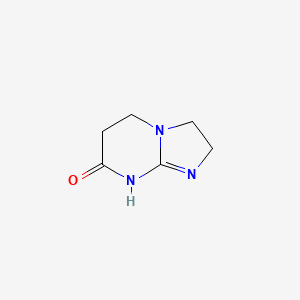

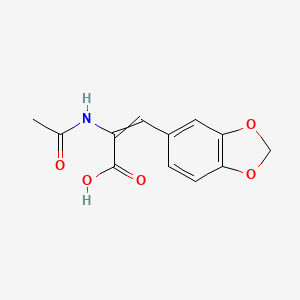
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
